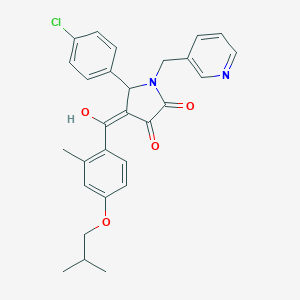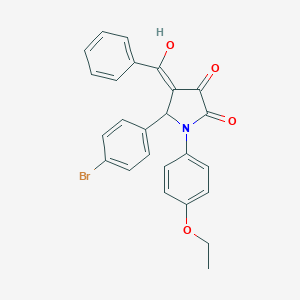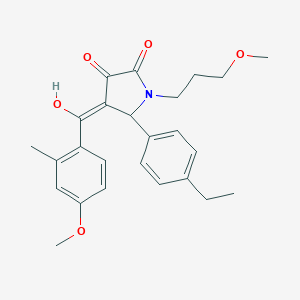![molecular formula C26H28N2O4 B266912 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide](/img/structure/B266912.png)
4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide, also known as IRBP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. IRBP belongs to the class of benzamide compounds and has been found to possess a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide involves its interaction with various cellular targets such as enzymes, receptors, and ion channels. 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been found to inhibit the activity of various enzymes such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has also been found to modulate the activity of various receptors such as GABA receptors, which are involved in the regulation of neuronal activity. 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been found to activate various ion channels such as TRPV1 channels, which are involved in the regulation of pain sensation.
Biochemical and Physiological Effects
4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been found to possess a wide range of biochemical and physiological effects such as anti-inflammatory, antioxidant, and neuroprotective effects. 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been found to inhibit the production of various pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various diseases such as cancer and neurodegenerative diseases. 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has also been found to scavenge various reactive oxygen species, which are involved in oxidative stress-induced cell damage. 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been found to protect neurons from various insults such as oxidative stress, excitotoxicity, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide can be easily synthesized in large quantities, which makes it suitable for in vitro and in vivo studies. However, 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has some limitations such as its low bioavailability, which limits its therapeutic potential. 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide also has some toxicity concerns, which need to be addressed before its clinical application.
Orientations Futures
There are several future directions for research on 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide. One of the future directions is to improve the bioavailability of 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide by developing novel drug delivery systems such as nanoparticles and liposomes. Another future direction is to investigate the potential of 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide in combination with other drugs for the treatment of various diseases such as cancer and neurodegenerative diseases. Further studies are also needed to elucidate the precise mechanism of action of 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide and its cellular targets.
Méthodes De Synthèse
The synthesis of 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide involves the reaction of 4-isopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminophenyl-4-isopropoxybenzoate to form the benzamide compound, 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide. The reaction scheme is shown below:
Applications De Recherche Scientifique
4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and diabetes. In cancer research, 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the metastatic potential of cancer cells. In Alzheimer's disease research, 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been found to inhibit the aggregation of beta-amyloid peptides, which are involved in the pathogenesis of Alzheimer's disease. In Parkinson's disease research, 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been found to protect dopaminergic neurons from oxidative stress-induced cell death. In diabetes research, 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been found to improve glucose tolerance and insulin sensitivity.
Propriétés
Nom du produit |
4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide |
|---|---|
Formule moléculaire |
C26H28N2O4 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
4-propan-2-yloxy-N-[2-[(4-propan-2-yloxybenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C26H28N2O4/c1-17(2)31-21-13-9-19(10-14-21)25(29)27-23-7-5-6-8-24(23)28-26(30)20-11-15-22(16-12-20)32-18(3)4/h5-18H,1-4H3,(H,27,29)(H,28,30) |
Clé InChI |
ZQPQBKBIEPBIFK-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)
![(E)-{2-(2,5-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266837.png)
![(Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate](/img/structure/B266838.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266840.png)

![N-(3'-acetyl-1-benzyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B266847.png)

![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266850.png)

![(E)-{2-(2-ethoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B266855.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(4-methoxy-3-methylphenyl)methanolate](/img/structure/B266858.png)
